molecular formula C19H15FN6O B2620907 N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine CAS No. 946243-15-8

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2620907
CAS No.: 946243-15-8
M. Wt: 362.368
InChI Key: JPQOBJVWFYXABJ-UHFFFAOYSA-N
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Description

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are aromatic compounds formed by fused pyrazine and pyrimidine rings. This particular compound features two distinct phenyl groups substituted at the N2 and N4 positions, with fluorine and methoxy groups attached to the phenyl rings, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOBJVWFYXABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline and 4-methoxyaniline with pteridine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropteridine derivatives. Substitution reactions can result in a variety of functionalized pteridine compounds.

Scientific Research Applications

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) or pteridine reductase (PTR1). These interactions can disrupt essential metabolic pathways, leading to therapeutic effects in conditions like cancer or parasitic infections.

Comparison with Similar Compounds

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be compared with other pteridine derivatives, such as:

  • N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
  • N2-(4-fluorophenyl)-N4-(4-hydroxyphenyl)pteridine-2,4-diamine

These compounds share a similar core structure but differ in the substituents on the phenyl rings. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of fluorine and methoxy groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Biological Activity

N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

IUPAC Name: this compound
Molecular Formula: C15H15FN6O
CAS Number: 946288-95-5

The synthesis of this compound typically involves multi-step organic reactions. The formation of the pteridine core can be achieved through the condensation of 2,4-diaminopyrimidine with suitable aldehydes or ketones. Subsequent reactions introduce the fluorophenyl and methoxy groups via nucleophilic aromatic substitution and alkylation methods, respectively.

Biological Mechanisms

This compound exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For example, related compounds have shown potent inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : Research indicates that derivatives of pteridine compounds can significantly inhibit tumor growth. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against cancer cell lines, suggesting strong antitumor potential .
  • Mechanistic Insights : Mechanistic studies reveal that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis by modulating proteins involved in cell cycle regulation and apoptosis pathways .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further investigation in therapeutic settings. For example, it may inhibit key kinases involved in cancer progression .

Case Studies

  • Case Study 1 : A study evaluated the effects of a structurally similar pteridine derivative on HCT116 colorectal cancer cells. The compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Case Study 2 : Another investigation focused on the dual inhibition of CDK2 and CDK9 by compounds related to this compound. The results indicated a marked decrease in tumor cell proliferation and enhanced apoptosis rates compared to untreated controls.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibition of tumor growth in various cancer lines
Enzyme InhibitionTargeting CDK2 and CDK9 for cancer treatment
Apoptosis InductionInduction of programmed cell death

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